
TLR7 agonist 13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TLR7 agonist 13: is a small molecule that activates Toll-like receptor 7 (TLR7), a pattern recognition receptor involved in the innate immune response. TLR7 is primarily expressed in immune cells such as dendritic cells, macrophages, and B cells. Activation of TLR7 by agonists like this compound triggers a cascade of immune responses, including the production of cytokines and chemokines, which play a crucial role in antiviral and antitumor immunity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TLR7 agonist 13 involves multiple steps, including the formation of heterocyclic structures. One common synthetic route involves the use of imidazoquinoline derivatives. For example, a triazole-tethered imidazoquinoline can be synthesized by introducing a 1,2,3-triazolyl moiety upon alkyl substitution at the imidazolemethyne carbon using triazolyl click chemistry . The reaction conditions typically involve the use of anhydrous solvents and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and characterization using various spectroscopic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: TLR7 agonist 13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
Chemistry: TLR7 agonist 13 is used as a tool compound in chemical research to study the structure-activity relationships of TLR7 agonists. It helps in understanding the molecular interactions and binding affinities of TLR7 ligands .
Biology: In biological research, this compound is used to investigate the role of TLR7 in immune responses. It is employed in studies involving immune cell activation, cytokine production, and antiviral defense mechanisms .
Medicine: this compound has significant potential in medical research, particularly in the development of immunotherapies for cancer and viral infections. It is used in preclinical and clinical studies to evaluate its efficacy as an adjuvant in vaccines and as a therapeutic agent in cancer immunotherapy .
Industry: In the pharmaceutical industry, this compound is explored for its potential use in the formulation of new drugs and vaccines. Its ability to modulate the immune system makes it a valuable candidate for various therapeutic applications .
Wirkmechanismus
The mechanism of action of TLR7 agonist 13 involves the activation of TLR7, which is located in the endosomes of immune cells. Upon binding to TLR7, the agonist triggers a signaling cascade that involves the recruitment of the adaptor protein MYD88. This leads to the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the interferon regulatory factor (IRF) pathway .
These pathways result in the production of pro-inflammatory cytokines, type I interferons, and other immune mediators that enhance the body’s antiviral and antitumor responses. The activation of TLR7 also promotes the maturation and activation of dendritic cells, which are crucial for initiating adaptive immune responses .
Vergleich Mit ähnlichen Verbindungen
Resiquimod: Another TLR7 agonist with applications in antiviral and anticancer therapies.
Gardiquimod: A synthetic TLR7 agonist used in research to study immune responses.
Uniqueness of TLR7 Agonist 13: this compound is unique in its specific structural modifications that enhance its binding affinity and selectivity for TLR7. These modifications result in a more potent immune response compared to other TLR7 agonists. Additionally, this compound has shown promising results in preclinical studies, making it a valuable candidate for further research and development .
Eigenschaften
Molekularformel |
C17H19N5O6 |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
[(2S,4S,5R)-4-acetyloxy-5-(2-amino-8-oxo-7-prop-2-ynylpurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H19N5O6/c1-4-5-21-12-7-19-16(18)20-14(12)22(17(21)25)15-13(27-10(3)24)6-11(28-15)8-26-9(2)23/h1,7,11,13,15H,5-6,8H2,2-3H3,(H2,18,19,20)/t11-,13-,15+/m0/s1 |
InChI-Schlüssel |
OEXMWVBGTNSTSR-CORIIIEPSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1C[C@@H]([C@@H](O1)N2C3=NC(=NC=C3N(C2=O)CC#C)N)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1CC(C(O1)N2C3=NC(=NC=C3N(C2=O)CC#C)N)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


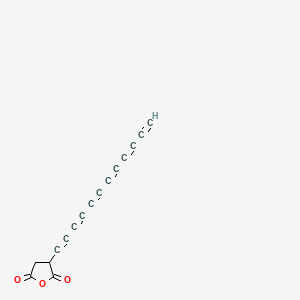
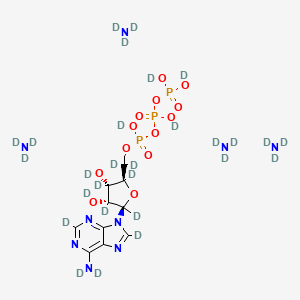
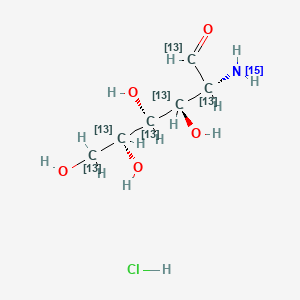
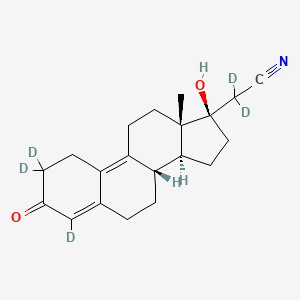
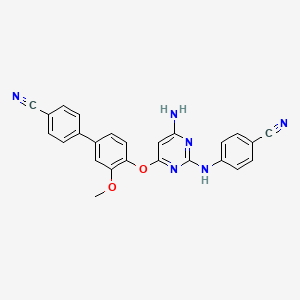
![[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate](/img/structure/B12405102.png)
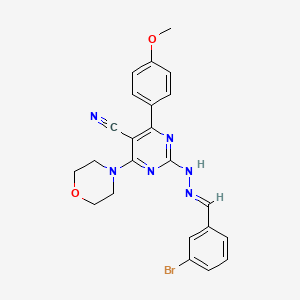


![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405127.png)



![N-[2-methyl-5-(1-methyl-1H-imidazol-4-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B12405151.png)
